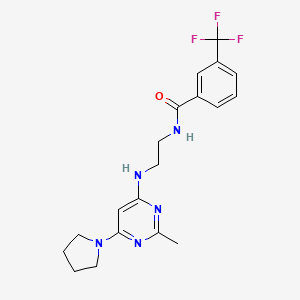![molecular formula C11H18ClN3O B2660875 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride CAS No. 1267462-96-3](/img/structure/B2660875.png)
4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide is a chemical compound with the CAS Number: 1017049-06-7 . It has a molecular weight of 207.28 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H17N3O/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,7-8H2,1-2H3,(H3,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.28 .科学研究应用
Application in Cancer Research
Specific Scientific Field
The compound is being studied in the field of Cancer Research , specifically in the development of potential drug targets for cancer .
Comprehensive and Detailed Summary of the Application
The compound has been identified as a prospective inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . The compound showed a considerable binding affinity to MARK4 .
Detailed Description of the Methods of Application or Experimental Procedures
Different in-house libraries of synthesized small molecules were screened to identify potential MARK4 inhibitors . A small library of hydrazone compounds showed a considerable binding affinity to MARK4 . The selected compounds were further scrutinized using an enzyme inhibition assay .
Thorough Summary of the Results or Outcomes Obtained
Two hydrazone derivatives (H4 and H19) were selected that show excellent inhibition (nM range) . These compounds have a strong binding affinity for MARK4 and moderate binding with human serum albumin . Anticancer studies were performed on MCF-7 and A549 cells, suggesting H4 and H19 selectively inhibit the growth of cancer cells . The IC50 value of compound H4 and H19 was found to be 27.39 μM and 34.37 μM for MCF-7 cells, while for A549 cells it was 45.24 μM and 61.50 μM, respectively . These compounds inhibited the colonogenic potential of cancer cells and induced apoptosis .
Application in Antidepressant Synthesis
Specific Scientific Field
The compound is being studied in the field of Pharmaceutical Chemistry , specifically in the synthesis of antidepressant molecules .
Comprehensive and Detailed Summary of the Application
Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Detailed Description of the Methods of Application or Experimental Procedures
The readily accessible 3, 4-dihydro-2(1 H)-quinolinone underwent successive nitration and catalytic hydrogenation to synthesize a compound. Then, this compound was reacted with dimethoxy-N, N-dimethylmethanamine (DMF-DMA) as well as formyl-hydrazine in acetonitrile to produce an antidepressant compound .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compound has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
安全和危害
属性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13;/h3-6H,7-8H2,1-2H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNKENIBMTDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

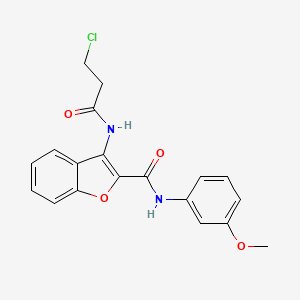
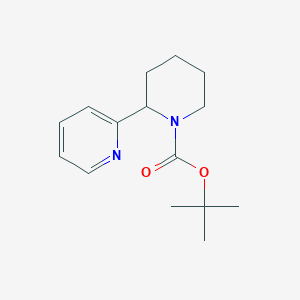
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
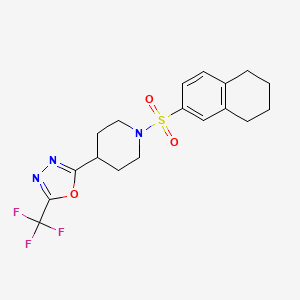
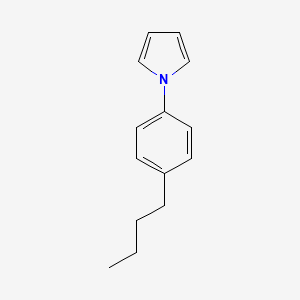

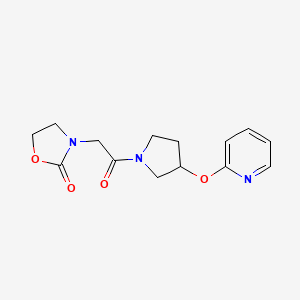
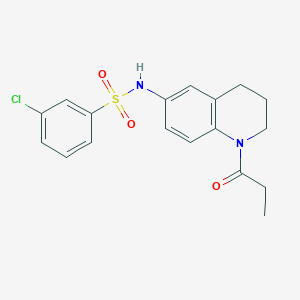
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
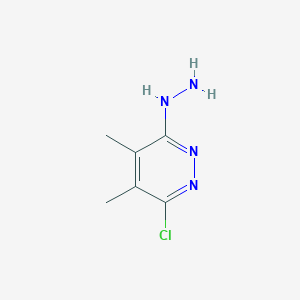
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
